molecular formula C22H20FN3S B2413274 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207029-84-2

4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2413274
CAS No.: 1207029-84-2
M. Wt: 377.48
InChI Key: FFLYWAKOWHXBQH-UHFFFAOYSA-N
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Description

4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3S/c1-15(2)16-7-9-17(10-8-16)20-13-21-22(24-11-12-26(21)25-20)27-14-18-5-3-4-6-19(18)23/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLYWAKOWHXBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: It may be used in the study of biological processes and interactions at the molecular level.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, making it a valuable compound for research and development in medicine and biology .

Comparison with Similar Compounds

Similar compounds to 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine include:

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and applications

Biological Activity

The compound 4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20FN3S
  • Molecular Weight : 345.45 g/mol

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a fluorobenzylthio group and an isopropylphenyl group, which contributes to its unique biological properties.

Pharmacological Effects

The exact mechanism of action for this compound remains to be fully elucidated. However, the following pathways are commonly associated with similar pyrazole derivatives:

  • Inhibition of Enzymes : Many pyrazole compounds act as enzyme inhibitors. For example, some derivatives inhibit dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine synthesis and has implications in immunosuppressive therapy .
  • Receptor Modulation : Certain pyrazole derivatives have been identified as ligands for various receptors, potentially influencing neurotransmitter systems and contributing to their pharmacological effects.

Table 1: Summary of Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget/PathwayReference
5-Methyl-2-(5-methyl-1,3-diphenyl)pyrazoleAntimicrobialPlasmodium falciparum DHODH
4-(4-Fluorophenyl)-3-(2-hydroxyphenyl)pyrazoleAntifungalVarious fungal pathogens
3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridinesAntibacterialBacterial cell wall synthesis

Recent Research Insights

Recent studies have focused on synthesizing novel pyrazole derivatives that exhibit enhanced biological activity. For example:

  • A study highlighted the synthesis of various pyrazole derivatives that demonstrated significant inhibitory effects on bacterial growth with IC50 values indicating strong antimicrobial potential .
  • Another investigation into the structure-activity relationship (SAR) of pyrazoles revealed that specific substitutions could improve their efficacy as enzyme inhibitors and antimicrobial agents.

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